

Spectroscopic data of 2-Hydroxy-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Hydroxy-4-methyl-3-nitropyridine

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An In-depth Technical Guide to the Spectroscopic Data of **2-Hydroxy-4-methyl-3-nitropyridine**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **2-Hydroxy-4-methyl-3-nitropyridine** (CAS No: 21901-18-8), a key heterocyclic compound with applications in biochemical and proteomics research.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the theoretical underpinnings of the analytical technique, provides robust experimental protocols, and offers expert interpretation of the resulting data, grounded in authoritative references. The guide emphasizes the causal relationships between the molecular structure and its spectroscopic signatures, providing a self-validating framework for analysis.

Introduction: The Molecular Profile of 2-Hydroxy-4-methyl-3-nitropyridine

2-Hydroxy-4-methyl-3-nitropyridine, also known as 4-Methyl-3-nitro-2-pyridone, is a substituted pyridine derivative. Its structure, featuring a pyridine ring with hydroxyl, methyl, and nitro functional groups, creates a unique electronic environment that is well-suited for

spectroscopic investigation. The presence of these groups, particularly the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups, dictates its chemical reactivity and provides distinct signals across various spectroscopic platforms. Understanding this profile is critical for its application in proteomics and as a building block in synthetic chemistry.[\[1\]](#)[\[2\]](#)

Compound Properties:

Property	Value	Source(s)
CAS Number	21901-18-8	[1] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [4]
Molecular Weight	154.12 g/mol	[3] [5]
Appearance	Light orange to yellow powder/crystal	

| Melting Point | 229-232 °C | |

The following sections will deconstruct the spectroscopic data piece by piece, providing a clear and logical pathway to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For **2-Hydroxy-4-methyl-3-nitropyridine**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, revealing the number of distinct protons and carbons and their chemical environments.

Diagram: Annotated Molecular Structure

The following diagram illustrates the IUPAC numbering of the atoms in **2-Hydroxy-4-methyl-3-nitropyridine**, which will be used for spectral assignments.

Caption: Annotated structure of **2-Hydroxy-4-methyl-3-nitropyridine**.

Experimental Protocol: NMR Data Acquisition

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.
- Methodology:
 - Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Hydroxy-4-methyl-3-nitropyridine** and dissolve it in \sim 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual solvent peak does not interfere with key analyte signals.
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
 - Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.^{[6][7]} Higher field strengths provide better signal dispersion and resolution.
 - ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ^{13}C isotope.
 - Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ^1H NMR signals to determine proton ratios.

^1H and ^{13}C NMR Data Summary

Assignment	^1H NMR (DMSO-d ₆)	^{13}C NMR (DMSO-d ₆)
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)	
-CH ₃ (on C4)	~2.4 (s, 3H)	~18-20
C5-H	~6.3 (d, 1H)	~110-115
C6-H	~7.6 (d, 1H)	~140-145
N1-H	~12.5 (br s, 1H)	-
C2 (=O)	-	~158-162
**C3 (-NO ₂) **	-	~130-135
C4 (-CH ₃)	-	~148-152

Note: The data presented is a representative spectrum based on publicly available data and known chemical shift principles for similar structures.[\[5\]](#)[\[8\]](#)[\[9\]](#) Exact values may vary slightly based on solvent and experimental conditions.

Interpretation and Causality

- ^1H NMR Spectrum:

- The methyl protons appear as a singlet around 2.4 ppm, indicating no adjacent protons for coupling. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.
- The two aromatic protons at C5 and C6 appear as doublets, confirming their adjacency. The proton at C6 (~7.6 ppm) is significantly downfield compared to the proton at C5 (~6.3 ppm). This is because the C6 proton is ortho to the electronegative nitrogen atom in the ring and is influenced by the electron-withdrawing nitro group, causing strong deshielding.
- The broad singlet observed far downfield (~12.5 ppm) is characteristic of the acidic proton of the hydroxyl group (in its tautomeric pyridone form) which is likely involved in hydrogen bonding with the solvent (DMSO).

- ^{13}C NMR Spectrum:

- The methyl carbon appears at the highest field (~18-20 ppm), as expected for an sp^3 hybridized carbon.
- The six distinct signals in the aromatic region confirm the presence of six unique carbon atoms in the molecule.
- The C2 carbon, part of the carbonyl group in the dominant pyridone tautomer, is highly deshielded and appears furthest downfield (~158-162 ppm).
- The carbons directly attached to the electron-withdrawing groups (C3 and C4) and the ring nitrogen (C6) are also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

- Objective: To identify the key functional groups in **2-Hydroxy-4-methyl-3-nitropyridine**.
- Methodology:
 - Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
 - Pellet Formation: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet. This method ensures a uniform sample path length and minimizes scattering.
 - Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO_2 and water vapor.
 - Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the $4000-400\text{ cm}^{-1}$ range.[\[10\]](#)[\[11\]](#)

IR Absorption Data Summary

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2950-2850	C-H Stretch	Methyl (-CH ₃)
~1650	C=O Stretch	Pyridone Carbonyl
1600-1580	C=C Stretch	Aromatic Ring
1550-1500	N-O Asymmetric Stretch	Nitro (-NO ₂)
1350-1300	N-O Symmetric Stretch	Nitro (-NO ₂)

Note: This data is based on characteristic absorption frequencies for the functional groups present and data from similar nitropyridine compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Interpretation and Causality

- The strong absorption band around 1650 cm⁻¹ is a definitive indicator of the C=O stretch from the 2-pyridone tautomer, which is the stable form of 2-hydroxypyridine.
- The two prominent bands at ~1530 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) are characteristic of the nitro group (NO₂) vibrations. The high intensity of these bands is due to the large change in dipole moment during the N-O bond stretching.
- The bands in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic ring protons.
- The presence of bands in the 2950-2850 cm⁻¹ region confirms the C-H stretching of the methyl group.
- A broad absorption is often observed in the 3000-2500 cm⁻¹ region, which can be attributed to the O-H stretch of the pyridone N-H group involved in hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition.

Experimental Protocol: Mass Spectrum Acquisition

- Objective: To confirm the molecular weight and investigate the fragmentation pattern of the molecule.
- Methodology:
 - Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
 - Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
 - Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Mass Spectrometry Data

m/z Value	Assignment	Interpretation
154	$[M]^{+\bullet}$	Molecular Ion Peak
138	$[M - O]^{+\bullet}$	Loss of an oxygen atom
124	$[M - NO]^{+\bullet}$	Loss of nitric oxide
108	$[M - NO_2]^{+\bullet}$	Loss of the nitro group

Interpretation and Causality

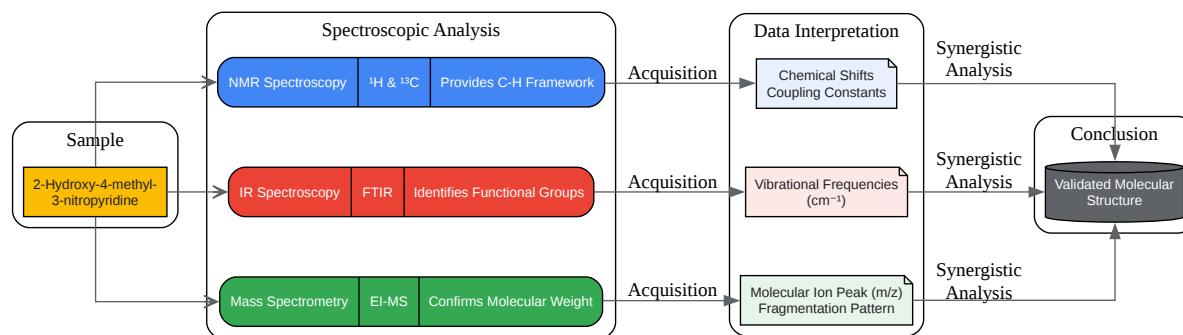
- The most critical signal in the mass spectrum is the molecular ion peak ($[M]^{+\bullet}$). For **2-Hydroxy-4-methyl-3-nitropyridine**, this peak appears at an m/z of 154, which directly confirms its molecular weight of 154.12 g/mol .[\[3\]](#)
- The fragmentation pattern provides structural clues. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO_2), which would result in a peak at

m/z 108. Further fragmentation can occur, but the confirmation of the molecular weight is the primary goal.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they offer a complete and validated picture of the molecular structure.

Diagram: Integrated Workflow for Structural Elucidation



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